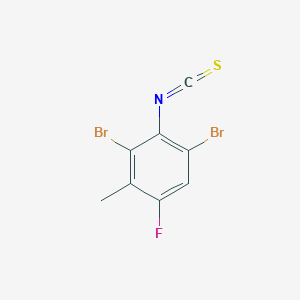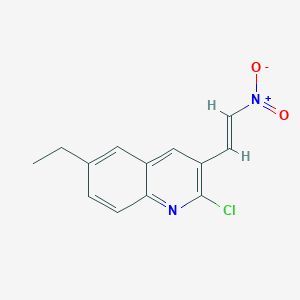
E-2-Chloro-6-ethyl-3-(2-nitro)vinylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
E-2-Chloro-6-ethyl-3-(2-nitro)vinylquinoline: is a chemical compound with the molecular formula C13H11ClN2O2 and a molecular weight of 262.69 g/mol . It is primarily used in research settings, particularly in the fields of proteomics and biochemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of E-2-Chloro-6-ethyl-3-(2-nitro)vinylquinoline typically involves the reaction of 2-chloro-6-ethylquinoline with nitroethene under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .
Analyse Des Réactions Chimiques
Types of Reactions: E-2-Chloro-6-ethyl-3-(2-nitro)vinylquinoline undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted quinoline derivatives.
Applications De Recherche Scientifique
E-2-Chloro-6-ethyl-3-(2-nitro)vinylquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of E-2-Chloro-6-ethyl-3-(2-nitro)vinylquinoline involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function .
Comparaison Avec Des Composés Similaires
2-Chloro-6-ethylquinoline: Lacks the nitro and vinyl groups, making it less reactive in certain chemical reactions.
2-Chloro-3-(2-nitro)vinylquinoline: Similar structure but without the ethyl group, which may affect its reactivity and biological activity.
6-Ethyl-3-(2-nitro)vinylquinoline: Lacks the chloro group, which can influence its chemical properties and reactivity.
Uniqueness: E-2-Chloro-6-ethyl-3-(2-nitro)vinylquinoline is unique due to the presence of both the chloro and nitro groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C13H11ClN2O2 |
|---|---|
Poids moléculaire |
262.69 g/mol |
Nom IUPAC |
2-chloro-6-ethyl-3-[(E)-2-nitroethenyl]quinoline |
InChI |
InChI=1S/C13H11ClN2O2/c1-2-9-3-4-12-11(7-9)8-10(13(14)15-12)5-6-16(17)18/h3-8H,2H2,1H3/b6-5+ |
Clé InChI |
KRSRXIKQNHXKCQ-AATRIKPKSA-N |
SMILES isomérique |
CCC1=CC2=CC(=C(N=C2C=C1)Cl)/C=C/[N+](=O)[O-] |
SMILES canonique |
CCC1=CC2=CC(=C(N=C2C=C1)Cl)C=C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![chloromethyl (7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalene-2-carboxylate](/img/structure/B13714231.png)

![Pentamethylene Bis[4-(10,15,20-triphenylporphyrin-5-yl)benzoate]dizinc(II)](/img/structure/B13714242.png)



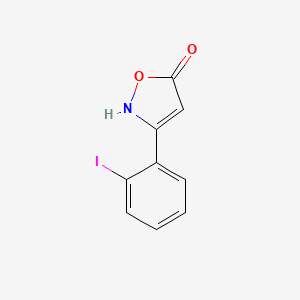

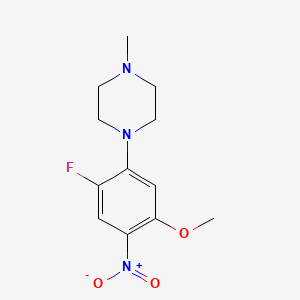

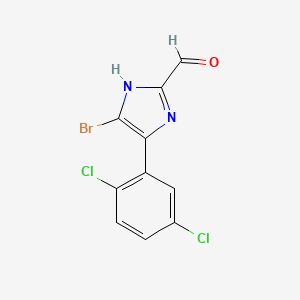

![3-Methylenehexahydrofuro[2,3-b]furan](/img/structure/B13714303.png)
